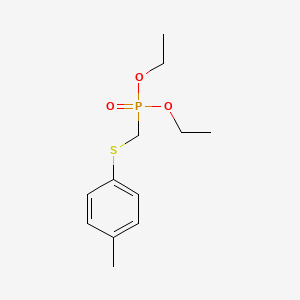
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine is an organic compound with the chemical formula C9H24N4. It is a polyamine that contains multiple amine groups, making it a versatile compound in various chemical reactions and applications. This compound is typically a clear, slightly yellow liquid and is known for its use in biochemical research, chemical synthesis, and coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine can be synthesized through a multi-step process:
Reaction of 1,3-propanediamine with bromoethane: This step involves the nucleophilic substitution reaction where 1,3-propanediamine reacts with bromoethane to form an intermediate product.
Reaction of the intermediate with aminopropylamine: The intermediate product from the first step is then reacted with aminopropylamine to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .
化学反应分析
Types of Reactions
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds like bromoethane are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the halogenated compound used.
科学研究应用
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine has a wide range of applications in scientific research:
Biochemistry: It is used as a buffer and reducing agent in DNA and protein studies, as well as in cell culture.
Chemical Synthesis: It serves as an intermediate in the synthesis of peptides and organic compounds, and is used in micellar polymerization and dye synthesis.
Coordination Chemistry: The compound is used to synthesize complexes similar to porphyrins and ferrites.
作用机制
The mechanism by which N1-(2,3-Diaminopropyl)propane-1,2,3-triamine exerts its effects involves its multiple amine groups. These groups can interact with various molecular targets, including nucleic acids and proteins, through hydrogen bonding and electrostatic interactions. The compound can also participate in redox reactions, influencing cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
1,3-Diaminopropane: A simple diamine with the formula H2N(CH2)3NH2, used in the synthesis of heterocycles and coordination complexes.
N,N’-Bis(3-aminopropyl)propane-1,3-diamine: Another polyamine with similar applications in biochemical research and chemical synthesis.
Uniqueness
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine is unique due to its multiple amine groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with metals and its use in various synthetic processes make it a valuable compound in both research and industrial settings .
属性
分子式 |
C6H19N5 |
|---|---|
分子量 |
161.25 g/mol |
IUPAC 名称 |
3-N-(2,3-diaminopropyl)propane-1,2,3-triamine |
InChI |
InChI=1S/C6H19N5/c7-1-5(9)3-11-4-6(10)2-8/h5-6,11H,1-4,7-10H2 |
InChI 键 |
BKLGOOWBBNKITK-UHFFFAOYSA-N |
规范 SMILES |
C(C(CNCC(CN)N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


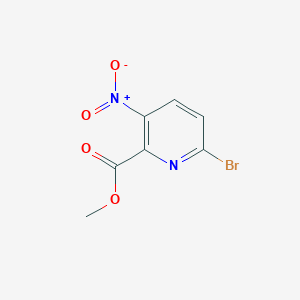

![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)

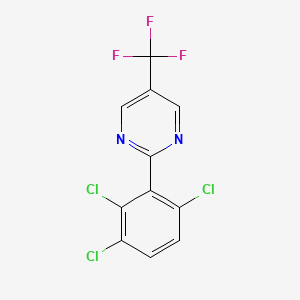

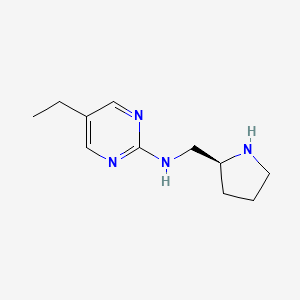
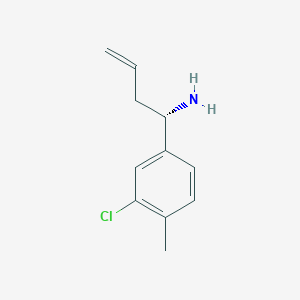

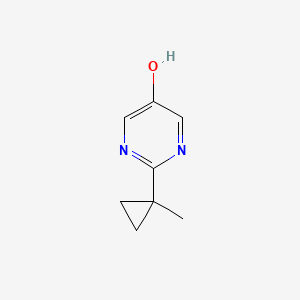
![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)

